3,3'-(Methylazanediyl)bis(propan-1-ol)
Description
3,3'-(Methylazanediyl)bis(propan-1-ol) (CAS: 2158-67-0) is a tertiary amine diol with the molecular formula C₇H₁₇NO₂ and a molecular weight of 147.21 g/mol. It is structurally characterized by a central methyl-substituted nitrogen atom linked to two 3-hydroxypropyl groups. Synonyms include bis(3-hydroxypropyl)methylamine, NSC21214, and N,N-bis(3-hydroxypropyl)methylamine . The compound is utilized as an intermediate in organic synthesis and pharmaceutical research, particularly in the development of polymer blends, macrocycles, and drug delivery systems . Its hydroxyl and amine functionalities enable participation in hydrogen bonding and pH-sensitive interactions, making it valuable in materials science and biochemistry .
Properties
IUPAC Name |
3-[3-hydroxypropyl(methyl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-8(4-2-6-9)5-3-7-10/h9-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWOAAMXFPKLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944186 | |
| Record name | 3,3'-(Methylazanediyl)di(propan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2158-67-0 | |
| Record name | NSC21214 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-(Methylazanediyl)di(propan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Methylazanediyl)bis(propan-1-ol) typically involves the reaction of 3-chloropropanol with methylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylamine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of 3,3’-(Methylazanediyl)bis(propan-1-ol) follows a similar synthetic route but is optimized for higher yields and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Methylazanediyl)bis(propan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces primary or secondary amines.
Substitution: Produces halides or esters.
Scientific Research Applications
3,3’-(Methylazanediyl)bis(propan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-(Methylazanediyl)bis(propan-1-ol) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the amine group can participate in nucleophilic reactions. These interactions can affect enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 3,3'-(Methylazanediyl)bis(propan-1-ol) and analogous compounds:
Biological Activity
3,3'-(Methylazanediyl)bis(propan-1-ol), also known as bis(3-aminopropanol) or bis(2-amino-1-propanol), is a compound that has garnered interest due to its potential biological activities. This article discusses the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of 3,3'-(Methylazanediyl)bis(propan-1-ol) is C6H15N2O2, and its structure consists of two 3-aminopropanol units linked by a methyl group. This structural configuration may influence its biological interactions and efficacy.
Antimicrobial Activity
Research indicates that 3,3'-(Methylazanediyl)bis(propan-1-ol) exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of 3,3'-(Methylazanediyl)bis(propan-1-ol) on human cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells, indicating a potential for targeted cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| L929 (normal fibroblast) | >100 |
The biological activity of 3,3'-(Methylazanediyl)bis(propan-1-ol) is hypothesized to involve several mechanisms:
- Membrane Disruption : The compound's hydrophilic and hydrophobic regions may facilitate interaction with lipid membranes, leading to permeability changes.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways in microbial cells and cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in target cells, contributing to its cytotoxic effects.
Study on Antimicrobial Effects
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various concentrations of 3,3'-(Methylazanediyl)bis(propan-1-ol). Results showed a dose-dependent response against Gram-positive and Gram-negative bacteria, supporting its use as a potential antimicrobial agent.
Study on Cancer Cell Lines
Another significant study investigated the effects of the compound on different cancer cell lines. The findings revealed that 3,3'-(Methylazanediyl)bis(propan-1-ol) effectively reduced cell viability in a concentration-dependent manner. The researchers noted that further investigation into the compound's mechanism could lead to the development of new anticancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
